molecular formula C10H4Cl4 B075306 1,2,3,4-Tetrachloronaphthalene CAS No. 1335-88-2

1,2,3,4-Tetrachloronaphthalene

Cat. No.: B075306
CAS No.: 1335-88-2
M. Wt: 265.9 g/mol
InChI Key: NAQWICRLNQSPPW-UHFFFAOYSA-N
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Description

1,2,3,4-tetrachloronaphthalene is a light-brown crystalline solid. (NTP, 1992)
Tetrachloronaphthalene is a colorless to pale-yellow solid with an intense aromatic odor. Melting Point :182 C. Presents an environmental danger. Used in lubricants and in the manufacture of insulation for electrical wire. If released into the environment, bioaccumulation takes place in fish. Will persist in the environment causing long-term adverse effects. The halowaxes are technical-grade chlorinated naphthalenes containing tetrachloronaphthalene in its various isomers together with (mainly) trichloro- pentachloro- and hexa-chloronapthalenes in their various isomers.

Mechanism of Action

At least some of the biochemical (e.g., drug-metabolizing enzyme induction, hormonal changes) and toxic (e.g., skin disorders, weight loss, hepatotoxicity, reproductive toxicity) responses of PCNs are believed to be mediated via the cytosolic Ah receptor . Due to the lack of sufficient experimental data up to now, PCNs are not included in an internationally agreed toxic equivalency factor (TEF) system, which estimates the overall dioxin-like toxicity of the compound relative to TCDD. However, some congeners, in particular those with a planar structure (four lateral chlorines at 2,3,6,7, i.e., congeners 2,3,6,7-tetrachloronaphthalene, 1,2,3,6,7-pentachloronaphthalene, 1,2,3,4,6,7-hexachloronaphthalene, 1,2,3,5,6,7-hexachloronaphthalene, 1,2,3,6,7,8-hexachloronaphthalene, 1,2,3,4,5,6,7-heptachloronaphthalene, and 1,2,3,4,5,6,7,8-octachloronaphthalene) similar to TCDD, may exert a toxicity comparable to the more toxic PCBs. /Polychlorinated naphthalenes/

Properties

IUPAC Name

1,2,3,4-tetrachloronaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C10H4Cl4/c11-7-5-3-1-2-4-6(5)8(12)10(14)9(7)13/h1-4H
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InChI Key

NAQWICRLNQSPPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=C2Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
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Molecular Formula

C10H4Cl4
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DSSTOX Substance ID

DTXSID5026095
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Molecular Weight

265.9 g/mol
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Physical Description

1,2,3,4-tetrachloronaphthalene is a light-brown crystalline solid. (NTP, 1992), Light-brown solid; [CAMEO], COLOURLESS-TO-PALE-YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR., Colorless to pale-yellow solid with an aromatic odor.
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
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Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
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Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
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Boiling Point

312-360 °C, 599-680 °F
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Flash Point

210 °C o.c., 410 °F (open cup), (oc) 410 °F
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Solubility

less than 1 mg/mL at 63.5 °F (NTP, 1992), In water, 0.00426 mg/l @ 25 °C, Solubility in water: none, Insoluble
Details Opperhuizen A; Chemosphere 14: 1871-96 (1985)
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Density

1.6 g/cm³, 1.59-1.65
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Vapor Density

Relative vapor density (air = 1): 9.2
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Vapor Pressure

0.0000029 [mmHg], 2.9X10-6 mm Hg @ 25 °C, Vapor pressure, Pa at 25 °C:, <1 mmHg
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CAS No.

20020-02-4, 1335-88-2
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Melting Point

360 °F (NTP, 1992), 199 °C, 182 °C, 360 °F
Details Lide, D.R., G.W.A. Milne (eds.). Handbook of Data on Organic Compounds. Volume I. 3rd ed. CRC Press, Inc. Boca Raton ,FL. 1994., p. V4 3571
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Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details Lide, D.R., G.W.A. Milne (eds.). Handbook of Data on Organic Compounds. Volume I. 3rd ed. CRC Press, Inc. Boca Raton ,FL. 1994., p. V4 3571
Record name 1,2,3,4-TETRACHLORONAPHTHALENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4283
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Details Lide, D.R., G.W.A. Milne (eds.). Handbook of Data on Organic Compounds. Volume I. 3rd ed. CRC Press, Inc. Boca Raton ,FL. 1994., p. V4 3571
Record name TETRACHLORONAPHTHALENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1387
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Details Lide, D.R., G.W.A. Milne (eds.). Handbook of Data on Organic Compounds. Volume I. 3rd ed. CRC Press, Inc. Boca Raton ,FL. 1994., p. V4 3571
Record name TETRACHLORONAPHTHALENE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/238
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Details Lide, D.R., G.W.A. Milne (eds.). Handbook of Data on Organic Compounds. Volume I. 3rd ed. CRC Press, Inc. Boca Raton ,FL. 1994., p. V4 3571
Record name Tetrachloronaphthalene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0600.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetrachloronaphthalene
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1,2,3,4-Tetrachloronaphthalene
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Reactant of Route 4
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Reactant of Route 5
1,2,3,4-Tetrachloronaphthalene
Reactant of Route 6
1,2,3,4-Tetrachloronaphthalene

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